Dihydrospinosyn A aglycone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

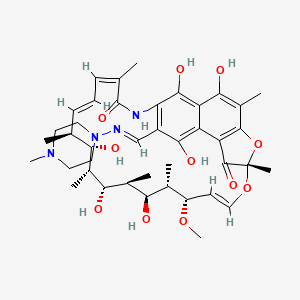

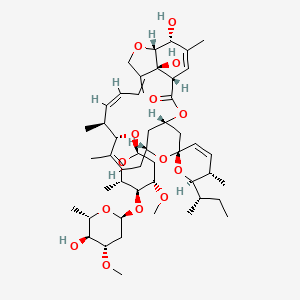

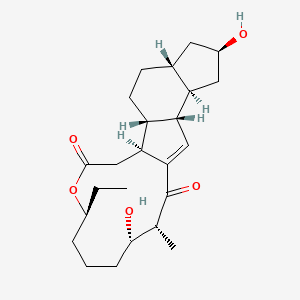

Dihydrospinosyn A aglycone is a derivative of spinosyn A aglycone with a reduced double bond at positions 5 and 6 . It is an acid degradation product produced by hydrolysis of both saccharide groups of 3’-ethoxy-5,6-dihydrospinosyn J, the major component of the commercial insecticide, Spinetoram .

Synthesis Analysis

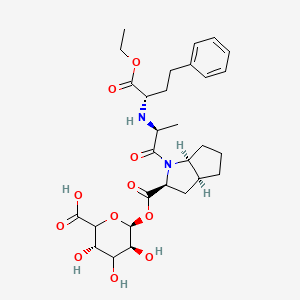

A 7-step semisynthesis of 3’-O-ethyl-5,6-dihydrospinosyn J from spinosyn A aglycone has been reported . The C9–OH and C17–OH of the aglycone are successively connected to 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine after selective protection and deprotection steps .Molecular Structure Analysis

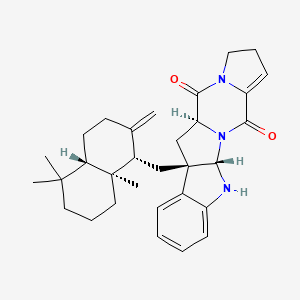

The molecular structure of Dihydrospinosyn A aglycone is characterized by a unique tetracyclic nucleus which is attached to rhamnose analogues and D-forosamine . The molecular weight is 405.00 and the formula is C24H36O5 .Chemical Reactions Analysis

In the synthesis process, with 10% Pd/C as catalyst, the 5,6-double bond of the macrolide was selectively reduced to afford 3’-O-ethyl-5,6-dihydrospinosyn J . The 3-O-ethyl-2,4-di-O-methylrhamnose is synthesized from rhamnose which is available commercially, while the D-forosamine and aglycone are obtained via the hydrolysis of spinosyn A .Physical And Chemical Properties Analysis

Dihydrospinosyn A aglycone is a solid substance . It has a molecular weight of 404.5 and a molecular formula of C24H36O5 .Scientific Research Applications

Insecticide Production

“Dihydrospinosyn A aglycone” is an acid degradation product produced by hydrolysis of both saccharide groups of 3’-ethoxy-5,6-dihydrospinosyn J, the major component of the commercial insecticide, Spinetoram . However, it is only weakly active as an insecticide as the saccharides are considered essential for potent activity .

Semisynthesis of 3’-O-ethyl-5,6-dihydrospinosyn J

This compound is used in the semisynthesis of 3’-O-ethyl-5,6-dihydrospinosyn J from spinosyn A aglycone . The C9–OH and C17–OH of the aglycone are successively connected to 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine after selective protection and deprotection steps .

Catalyst in Chemical Reactions

With 10% Pd/C as a catalyst, the 5,6-double bond of the macrolide was selectively reduced to afford 3’-O-ethyl-5,6-dihydrospinosyn J . This shows the potential of “Dihydrospinosyn A aglycone” in catalyzing chemical reactions.

Synthesis of Spinetoram

“Dihydrospinosyn A aglycone” is used in the synthesis of Spinetoram, a green and efficient insecticide with a broad range of action against various insects . Spinetoram is widely used in agriculture and food storage .

Production of Rhamnose Derivatives

The 3-O-ethyl-2,4-di-O-methylrhamnose is synthesized from rhamnose which is available commercially, while the D-forosamine and aglycone are obtained via the hydrolysis of spinosyn A . This indicates the potential of “Dihydrospinosyn A aglycone” in the production of rhamnose derivatives.

Research and Development of New Insecticides

The study of “Dihydrospinosyn A aglycone” can be helpful for developing an efficient chemical synthesis of spinetoram, and it also offers opportunities to synthesize spinosyn analogues . This could lead to the development of new and more effective insecticides.

Future Directions

Mechanism of Action

Target of Action

Dihydrospinosyn A aglycone, a derivative of spinosyn A aglycone, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets by disrupting the function of the nicotinic acetylcholine receptors . This disruption leads to changes in the normal functioning of the nervous system of insects, resulting in their paralysis and eventual death .

Biochemical Pathways

The biochemical pathway affected by Dihydrospinosyn A aglycone involves the neurotransmission process . By disrupting the function of nicotinic acetylcholine receptors, the compound interferes with the transmission of signals in the nervous system . The downstream effects include paralysis and death of the insects .

Pharmacokinetics

It is known that the compound is a semi-synthetic derivative of spinosyn a aglycone . Its bioavailability and pharmacokinetic properties may be influenced by factors such as its formulation and the method of administration.

Result of Action

The primary result of the action of Dihydrospinosyn A aglycone is the death of insects . By disrupting the function of nicotinic acetylcholine receptors, the compound causes paralysis and eventual death of the insects . This makes it an effective insecticide.

properties

IUPAC Name |

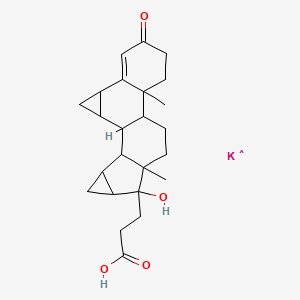

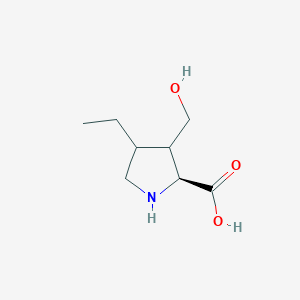

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUFDLFVFFUVQX-MRAVEKNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)